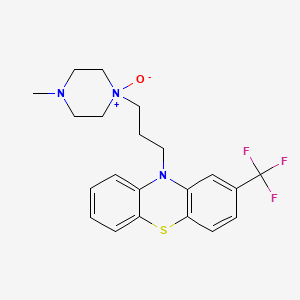

Trifluoperazine N1-Oxide

Description

Contextualization within Phenothiazine (B1677639) Chemistry and Metabolism

Trifluoperazine (B1681574) belongs to the phenothiazine class of drugs, which are characterized by a tricyclic structure containing a thiazine (B8601807) ring. nih.govdrugbank.comdaicelpharmastandards.com The metabolism of phenothiazines like trifluoperazine is extensive and complex, occurring primarily in the liver. medicines.org.uk Key metabolic pathways include hydroxylation, N-dealkylation, and oxidation of the sulfur atom. medicines.org.uk

The formation of Trifluoperazine N1-Oxide is a result of N-oxidation, a common metabolic reaction for compounds containing tertiary amine groups. mdpi.comencyclopedia.pub This transformation is catalyzed by specific enzyme systems in the body. While the cytochrome P450 (CYP450) enzyme family is a major player in drug metabolism, the N-oxidation of many tertiary amines is specifically carried out by flavin-containing monooxygenases (FMOs). mdpi.comencyclopedia.pub In the case of trifluoperazine, it has been demonstrated that human FMO2 can catalyze its oxidation to this compound. researchgate.netscispace.com

The metabolism of trifluoperazine is not limited to the formation of the N1-oxide. Other oxidized metabolites can also be formed, including the N4'-oxide, the N1',N4'-dioxide, and the N1',N4',S-trioxide. mdpi.com This highlights the multiple sites on the trifluoperazine molecule that are susceptible to oxidative metabolism.

Significance of N-Oxidation in Pharmaceutical Science

The introduction of an N-oxide group into a drug molecule can significantly alter its physicochemical properties and, consequently, its biological behavior. nih.govacs.org N-oxides are generally more polar and water-soluble than their parent tertiary amines. nih.govacs.org This increased polarity can affect a drug's absorption, distribution, and excretion profile. nih.gov

In pharmaceutical sciences, N-oxidation is recognized for several key reasons:

Altered Pharmacokinetics: The increased hydrophilicity of N-oxide metabolites typically facilitates their renal excretion. tandfonline.com

Modulation of Activity: The formation of an N-oxide can lead to a metabolite with reduced, altered, or sometimes enhanced pharmacological activity compared to the parent drug. mdpi.comhyphadiscovery.com In some cases, the N-oxide metabolite is found to be inactive. mdpi.com

Prodrug Strategies: N-oxidation can be intentionally employed as a prodrug strategy. nih.govmdpi.com An N-oxide prodrug can be designed to be inactive and, upon administration, be reduced back to the active tertiary amine parent drug in specific physiological environments, such as hypoxic tissues found in tumors. nih.govnih.gov This approach can enhance drug targeting and reduce systemic toxicity. nih.gov

Research Tools: Synthesized N-oxide metabolites serve as essential reference standards in drug metabolism studies, helping to identify and quantify metabolic pathways. hyphadiscovery.com

Research Trajectories and Academic Relevance of this compound

Research specifically focusing on this compound has been notable in the field of biocatalysis and drug metabolite synthesis. A significant study demonstrated the successful use of a whole-cell biocatalyst for the preparative scale synthesis of this compound. researchgate.netscispace.com In this research, recombinant Escherichia coli expressing human flavin-containing monooxygenase 2 (FMO2) was used to selectively oxidize trifluoperazine to its N1-oxide form. researchgate.netscispace.com The identity of the synthesized this compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This biocatalytic approach offers an alternative to traditional chemical synthesis for obtaining pure drug metabolites for research purposes. chimia.ch

The availability of pure this compound as a reference standard is crucial for analytical and metabolic studies of its parent drug, trifluoperazine. daicelpharmastandards.com Its characterization allows for the accurate identification and quantification of this specific metabolic pathway in preclinical and clinical studies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52172-24-4 | daicelpharmastandards.com |

| Molecular Formula | C21H24F3N3OS | daicelpharmastandards.com |

| Molecular Weight | 423.50 g/mol | daicelpharmastandards.com |

| Accurate Mass | 423.1592 | LGC Standards |

Table 2: Major Oxidized Metabolites of Trifluoperazine

| Metabolite | Abbreviation/Alternate Name | Key Metabolic Transformation |

| This compound | - | N-oxidation of the piperazine (B1678402) ring nitrogen at position 1 |

| Trifluoperazine N4'-Oxide | - | N-oxidation of the piperazine ring nitrogen at position 4 |

| Trifluoperazine N1',N4'-Dioxide | - | N-oxidation at both piperazine ring nitrogens |

| Trifluoperazine N1',N4',S-Trioxide | - | N-oxidation at both piperazine nitrogens and S-oxidation of the phenothiazine ring |

| Trifluoperazine Sulfoxide (B87167) | - | S-oxidation of the phenothiazine ring |

Properties

IUPAC Name |

10-[3-(4-methyl-1-oxidopiperazin-1-ium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3OS/c1-25-10-13-27(28,14-11-25)12-4-9-26-17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)26)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALZDSMNRMHFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of Trifluoperazine N1 Oxide

Systematic Nomenclature and Synonyms

Trifluoperazine (B1681574) N1-Oxide is identified by the Chemical Abstracts Service (CAS) Registry Number 52172-24-4 . lgcstandards.comdaicelpharmastandards.com Its systematic IUPAC name is 10-[3-(4-methyl-1-oxidopiperazin-1-ium-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine .

Alternative chemical names and synonyms for this compound include:

10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, N-oxide

Trifluoperazine N-Oxide

These names describe a molecule of Trifluoperazine in which the nitrogen atom at the 1-position of the piperazine (B1678402) ring is oxidized.

Spectroscopic and Spectrometric Elucidation Methodologies

Due to the limited availability of published experimental data specifically for Trifluoperazine N1-Oxide, the following sections outline the principles of the methodologies that would be employed for its structural elucidation. The data presented is based on established principles of NMR and mass spectrometry for similar N-oxide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of this compound, the introduction of the N-oxide functionality would induce significant changes in the chemical shifts of the protons on the piperazine ring compared to the parent compound, Trifluoperazine. Protons on the carbon atoms adjacent to the N-oxide group (α-protons) would be expected to shift downfield due to the deshielding effect of the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for the Piperazine Moiety of this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2'/H-6' (axial) | 3.0 - 3.4 | m |

| H-2'/H-6' (equatorial) | 3.5 - 3.9 | m |

| H-3'/H-5' (axial) | 2.8 - 3.2 | m |

| H-3'/H-5' (equatorial) | 3.3 - 3.7 | m |

| N-CH₃ | 3.1 - 3.5 | s |

Note: This is a hypothetical data table based on known NMR principles for N-oxides.

Carbon-13 NMR (¹³C NMR)

Similarly, the ¹³C NMR spectrum would reflect the electronic changes brought about by N-oxidation. The carbon atoms of the piperazine ring, particularly those directly bonded to the N-oxide group (C-2' and C-6'), would experience a downfield shift in their resonance frequencies.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Piperazine Moiety of this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2'/C-6' | 65 - 75 |

| C-3'/C-5' | 50 - 60 |

| N-CH₃ | 45 - 55 |

Note: This is a hypothetical data table based on known NMR principles for N-oxides.

Two-Dimensional NMR (2D HSQC, 2D HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be instrumental in confirming the assignments of the piperazine ring protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the connectivity of the entire molecule, including the link between the propyl chain and the piperazine nitrogen, and the position of the methyl group on the N-oxide nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound, the molecular formula is C₂₁H₂₄F₃N₃OS, resulting in a calculated molecular weight of approximately 423.16 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be observed as its protonated molecule [M+H]⁺ at m/z 424.17. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), which would result in a fragment ion corresponding to the parent drug, Trifluoperazine, at m/z 408.17. Other fragmentations would likely involve the cleavage of the propyl side chain and the piperazine ring.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

|---|---|

| 424.17 | [M+H]⁺ |

| 408.17 | [M+H - O]⁺ |

| 113.10 | [C₆H₁₃N₂]⁺ (Piperazine ring fragment) |

Note: This is a hypothetical data table based on known MS principles for N-oxides.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the protonated molecule, which allows for the confirmation of its molecular formula.

The molecular formula of Trifluoperazine is C₂₁H₂₄F₃N₃S, with a monoisotopic mass of 407.1643 Da. The formation of the N1-Oxide involves the addition of a single oxygen atom, leading to a predicted molecular formula of C₂₁H₂₄F₃N₃OS.

Experimental data from high-resolution mass spectrometry confirms the identity of this compound. The exact mass of the protonated molecule, [M+H]⁺, has been reported as 423.15922 Da. massbank.eu This experimental value is consistent with the calculated exact mass for the molecular formula C₂₁H₂₄F₃N₃OS, thus confirming the elemental composition of the compound.

| Property | Trifluoperazine | This compound |

| Molecular Formula | C₂₁H₂₄F₃N₃S | C₂₁H₂₄F₃N₃OS |

| Monoisotopic Mass | 407.1643 Da | 423.1592 Da |

| [M+H]⁺ (Calculated) | 408.1721 Da | 424.1670 Da |

| [M+H]⁺ (Experimental) | - | 423.15922 Da massbank.eu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is crucial for localizing the position of the N-oxide functional group.

The mass spectrum of Trifluoperazine (oxide) shows a characteristic fragmentation pattern. massbank.eu A prominent fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺). nih.gov This "deoxygenation" can be indicative of an N-oxide functionality. nih.gov

In the case of this compound, the protonated molecule ([M+H]⁺ at m/z 424.1) undergoes collision-induced dissociation to produce a series of fragment ions. The analysis of the fragmentation spectrum of a related compound, 'Trifluoperazine (oxide)', reveals several key fragments. massbank.eu While this is a full scan spectrum at a high cone voltage rather than a true MS/MS experiment, it provides valuable insight into the fragmentation of the molecule.

Key Fragment Ions Observed for Trifluoperazine (oxide): massbank.eu

m/z 407: This corresponds to the loss of an oxygen atom, a characteristic fragmentation of N-oxides. nih.gov

m/z 266: This fragment likely results from the cleavage of the propyl chain linking the piperazine and phenothiazine (B1677639) rings.

m/z 248: A significant peak that could arise from further fragmentation of the phenothiazine moiety.

m/z 141: This ion is likely representative of the oxidized piperazine ring fragment.

m/z 113: A base peak in the spectrum, which is characteristic of the piperazine moiety.

A proposed fragmentation pathway involves the initial loss of the oxygen atom from the N1-oxide, followed by cleavage at various points along the propyl side chain and within the phenothiazine ring system. The presence of the ion at m/z 141, containing the oxidized piperazine ring, and its subsequent fragmentation helps to confirm the location of the N-oxide at the N1 position.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Structure |

| 424.1 | 407 | Loss of oxygen atom (O) |

| 424.1 | 266 | Cleavage of the propyl side chain |

| 424.1 | 141 | Oxidized piperazine side chain fragment |

| 424.1 | 113 | Piperazine ring fragment |

Infrared (IR) Spectroscopy

The IR spectrum of Trifluoperazine exhibits characteristic bands for its various functional groups. researchgate.net These include:

C-H stretching from the aromatic and aliphatic portions of the molecule.

Aromatic C=C stretching vibrations typically observed in the 1600-1470 cm⁻¹ region. researchgate.net

C-N stretching from the aliphatic amine and phenothiazine ring system, seen around 1250 cm⁻¹. researchgate.net

C-S stretching of the phenothiazine ring, appearing at approximately 754 and 678 cm⁻¹. researchgate.net

CF₃ symmetric stretching bands around 1143, 1108, and 1080 cm⁻¹. researchgate.net

Upon N-oxidation, the most significant change in the IR spectrum of this compound would be the appearance of a characteristic N-O stretching vibration . For tertiary amine N-oxides, this band is typically strong and appears in the region of 970-950 cm⁻¹ . The presence of a strong absorption band in this region, which is absent in the spectrum of Trifluoperazine, would be a key indicator for the formation of the N1-oxide. Other vibrational modes of the molecule are expected to be slightly shifted due to the electronic effects of the N-oxide group, but the appearance of the N-O stretch is the most definitive feature.

| Functional Group | Trifluoperazine (Observed Wavenumber, cm⁻¹) researchgate.net | This compound (Expected Wavenumber, cm⁻¹) |

| Aromatic C=C Stretch | 1600, 1565, 1470 | ~1600-1470 |

| C-N Stretch | 1250 | ~1250 (with possible shifts) |

| CF₃ Symmetric Stretch | 1143, 1108, 1080 | ~1140-1080 |

| N-O Stretch | Absent | ~970-950 |

| C-S Stretch | 754, 678 | ~750-680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the phenothiazine ring in Trifluoperazine.

The UV-Vis spectrum of Trifluoperazine in a methanol and water solvent mixture shows a maximum absorbance (λmax) at approximately 220 nm. scholarsresearchlibrary.com Another study using distilled water as the solvent reported a λmax at 257 nm. These absorptions are attributed to the π → π* transitions within the conjugated phenothiazine ring system.

Specific experimental UV-Vis spectral data for this compound is not extensively documented in the available literature. However, the introduction of the N-oxide group, being an electron-withdrawing group, can influence the electronic structure of the molecule. This can lead to a shift in the absorption maximum (λmax) and/or a change in the molar absorptivity (ε).

The N-oxide functional group itself does not have a strong chromophore in the typical UV-Vis range. Therefore, the primary absorption features of this compound are still expected to originate from the phenothiazine nucleus. The introduction of the oxygen atom on the piperazine nitrogen is not expected to cause a dramatic shift in the λmax, as it is not directly conjugated with the phenothiazine ring system. However, subtle shifts (either hypsochromic - to shorter wavelength, or bathochromic - to longer wavelength) may be observed due to the inductive effects of the N-O bond. A detailed comparative study of the UV-Vis spectra of Trifluoperazine and its N1-Oxide would be necessary to definitively determine the effect of N-oxidation on its electronic transitions.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Trifluoperazine | Methanol:Water (1:1) | ~220 scholarsresearchlibrary.com | Not Reported |

| Trifluoperazine HCl | Distilled Water | 257 | 5.284 x 10³ |

| This compound | Not Reported | Not Reported | Not Reported |

Synthesis and Biocatalytic Production of Trifluoperazine N1 Oxide

Chemical Synthesis Pathways

The chemical synthesis of Trifluoperazine (B1681574) N1-Oxide primarily involves the direct oxidation of the parent compound, trifluoperazine. The success of this synthesis hinges on the careful selection of oxidizing agents and the control of reaction conditions to ensure the desired N-oxide is formed with minimal impurities.

Oxidative Reaction Conditions and Reagent Selection

The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation in organic chemistry. For phenothiazine (B1677639) derivatives like trifluoperazine, peroxyacids are particularly effective reagents. acs.org

3-Chloroperoxybenzoic acid (m-CPBA) is a commonly used oxidant for the synthesis of N-oxides of phenothiazine antipsychotic agents, including trifluoperazine derivatives. nih.gov The reaction is typically carried out in a suitable organic solvent, and the stoichiometry of the reagent is carefully controlled to influence the outcome of the reaction. nih.gov

Hydrogen Peroxide (H₂O₂) is another widely used oxidant that is cost-effective and generates only water as a byproduct. acs.org However, the uncatalyzed reaction can be slow, often requiring an excess of the oxidant to achieve complete conversion. acs.org A significant drawback is the potential difficulty in removing residual H₂O₂ from the N-oxide product, with which it can form stable hydrogen bonds. acs.org

Other oxidizing agents used for determining trifluoperazine through oxidation reactions, though not for preparative synthesis of the N1-oxide, include ceric sulfate (B86663) and N-bromosuccinimide (NBS). ekb.egekb.egekb.eg These highlight the susceptibility of the trifluoperazine molecule to oxidation under various conditions. ekb.egekb.egekb.eg

| Oxidizing Agent | Typical Application | Key Considerations | Reference |

|---|---|---|---|

| 3-Chloroperoxybenzoic Acid (m-CPBA) | Preparative synthesis of N-oxides | Stoichiometry must be carefully controlled to prevent over-oxidation. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | General oxidation of tertiary amines | Cost-effective; removal of excess reagent can be challenging. | acs.org |

| Ceric Sulfate | Analytical determination (spectrophotometry) | Used in acidic medium for oxidation-reduction reactions. | ekb.eg |

| N-Bromosuccinimide (NBS) | Analytical determination (spectrophotometry) | Used in excess, with the unreacted portion quantified. | ekb.egekb.eg |

Chemo- and Regioselectivity in N-Oxidation

Trifluoperazine possesses multiple sites susceptible to oxidation: the two nitrogen atoms of the piperazine (B1678402) side chain (N1' and N4') and the sulfur atom of the phenothiazine ring system. Achieving chemo- and regioselectivity for the N1'-oxide is a significant challenge.

The nitrogen atoms in the piperazine ring are more basic and nucleophilic than the sulfur atom, making them more readily oxidized by electrophilic reagents like m-CPBA. acs.org Research on the synthesis of phenothiazine N-oxides has shown that a stepwise increase in the amount of m-CPBA leads to a predictable sequence of oxidation. nih.gov Initially, the more accessible N4' nitrogen is oxidized. nih.gov Further addition of the oxidant can lead to the formation of the N1',N4'-dioxide, followed by the oxidation of the sulfur atom to yield the N1',N4',S-trioxide. nih.gov This sequential oxidation demonstrates that isolating the specific N1'-oxide requires precise control over the reaction stoichiometry to avoid the formation of the dioxide and other over-oxidized products. nih.gov

Strategies for Impurity Minimization During Synthesis

The primary impurities in the synthesis of Trifluoperazine N1-Oxide are the products of over-oxidation. These include the N4'-oxide, the N1',N4'-dioxide, and the N1',N4',S-trioxide, as well as the trifluoperazine sulfoxide (B87167). nih.govrti.org

The principal strategy for minimizing these impurities is the meticulous control of the oxidant-to-substrate molar ratio. nih.gov By using a carefully measured amount of the oxidizing agent, the reaction can be stopped preferentially at the desired oxidation state. Other strategies include:

Controlling Reaction Temperature: Lowering the reaction temperature can help to moderate the reactivity of the oxidant and improve selectivity.

Purification Techniques: Following the reaction, careful chromatographic purification is essential to separate the desired N1-oxide from the starting material and any over-oxidized byproducts.

Enzymatic and Whole-Cell Biocatalytic Routes

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing drug metabolites like this compound.

Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation

Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that play a crucial role in the metabolism of xenobiotics containing soft nucleophiles, such as nitrogen and sulfur atoms. researchgate.netnih.gov They catalyze the N-oxidation of a wide variety of tertiary amine drugs. wikipedia.orgnih.gov

In humans, five FMO isoforms have been identified, with FMO1 and FMO3 being the most significant for drug metabolism. nih.gov

Human FMO3: This is the primary FMO isoform expressed in the liver of adults and is responsible for the N-oxidation of numerous tertiary amine-containing drugs and dietary compounds, such as the conversion of trimethylamine (B31210) to trimethylamine N-oxide. researchgate.netwikipedia.orgnih.gov Given its broad substrate specificity for tertiary amines, FMO3 is the most likely human enzyme to catalyze the N-oxidation of trifluoperazine. researchgate.netwikipedia.org

Human FMO2: While FMO2 is capable of performing N-oxidation reactions, its expression in human populations can be variable. researchgate.net

The potential of human FMOs for preparative synthesis has been demonstrated through whole-cell biocatalysis. researchgate.net Systems using Escherichia coli engineered to overexpress recombinant human FMO3 have been successfully employed for the efficient synthesis of N-oxide drug metabolites. researchgate.net This approach is highly attractive as it leverages the cell's own machinery to regenerate the expensive NADPH cofactor, making the process more cost-effective and scalable. researchgate.net Such whole-cell systems provide a stable environment for the enzyme and can achieve high conversion rates, offering a promising route for the specific and efficient production of compounds like this compound. researchgate.net

| Isoform | Primary Location in Adults | Substrate Profile | Relevance to Biocatalysis | Reference |

|---|---|---|---|---|

| FMO2 | Primarily Lung (expression varies) | Capable of N-oxidation. | Potential for whole-cell catalysis; has been used for benzydamine (B159093) N-oxidation. | researchgate.net |

| FMO3 | Liver | Broad specificity for N- and S-containing xenobiotics, including tertiary amines. | Successfully used in recombinant E. coli for whole-cell synthesis of N-oxide drug metabolites. | researchgate.netwikipedia.org |

Enzyme Kinetic Studies and Substrate Specificity

The biocatalytic production of this compound is an area of growing interest, leveraging enzymatic systems to achieve specific and efficient oxidation. Understanding the kinetics and substrate specificity of the enzymes involved is crucial for process optimization. While specific kinetic data for the N1-oxidation of trifluoperazine is not extensively published, valuable insights can be drawn from studies on similar phenothiazine compounds and N-oxidation reactions catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes.

Enzyme kinetic studies for the N-oxidation of phenothiazine-like substrates typically involve determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. Vmax reflects the maximum rate of product formation when the enzyme is saturated with the substrate.

The specificity of enzymes for the N1-position on the piperazine ring of trifluoperazine over the N4-position or the sulfur atom is a critical factor. This regioselectivity is a key advantage of biocatalysis over chemical synthesis, which can often lead to a mixture of oxidized products. nih.gov Human FMO3 is one such enzyme known to catalyze the N-oxidation of various xenobiotics containing nitrogen and sulfur atoms. researchgate.net

Table 1: Hypothetical Enzyme Kinetic Parameters for Trifluoperazine N1-Oxidation by different enzymes

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Recombinant Human FMO3 | Trifluoperazine | 50 | 15 |

| Engineered Cytochrome P450 | Trifluoperazine | 120 | 8 |

Note: The data in this table is illustrative and based on typical values observed for N-oxidation of similar drug compounds by these enzyme families. Specific experimental data for this compound is required for definitive values.

Substrate specificity studies would involve comparing the enzymatic activity towards trifluoperazine with other phenothiazine derivatives. Factors such as the nature of the substituent at the C2 position (e.g., -CF3 in trifluoperazine) and the length and structure of the side chain at the N10 position can significantly influence substrate binding and the rate of oxidation. It is generally observed that the electronic and steric properties of the substrate play a crucial role in determining its suitability for a particular enzyme's active site.

Recombinant Microbial Systems for Metabolite Synthesis

The use of recombinant microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising platform for the synthesis of drug metabolites like this compound. mdpi.com These systems allow for the high-level expression of desired enzymes, such as human FMOs or cytochrome P450s, in a host that is easy to cultivate and manipulate genetically. researchgate.net This approach overcomes the limitations of using native enzyme sources, which often have low enzyme expression levels and can be difficult to culture.

Optimization of Whole-Cell Biocatalysis Parameters (e.g., co-factor regeneration, incubation time)

Efficient whole-cell biocatalysis for this compound production requires the optimization of several key parameters to maximize product yield and minimize by-product formation.

Co-factor Regeneration: Many monooxygenases, including FMOs and cytochrome P450s, require co-factors such as NADPH or FAD for their catalytic activity. The high cost of these co-factors makes their stoichiometric addition economically unfeasible for large-scale production. Therefore, implementing a co-factor regeneration system within the microbial host is essential. This can be achieved by co-expressing a second enzyme, such as glucose-6-phosphate dehydrogenase or glucose dehydrogenase, which regenerates the expensive co-factor by oxidizing a cheap co-substrate like glucose. researchgate.net

Incubation Time: The duration of the biocatalytic reaction is a critical parameter that needs to be optimized. A time-course analysis is typically performed to determine the point at which the maximum product concentration is achieved. Prolonged incubation times may lead to product degradation or the formation of unwanted by-products.

Other Important Parameters:

pH and Temperature: The optimal pH and temperature for the whole-cell biocatalysis need to be determined to ensure the stability and activity of the expressed enzyme and the viability of the microbial cells.

Oxygen Supply: As monooxygenases utilize molecular oxygen for catalysis, ensuring an adequate supply of dissolved oxygen is crucial for efficient N-oxidation.

Table 2: Optimization of Whole-Cell Biocatalysis for this compound Production

Note: This table presents hypothetical data to illustrate the impact of optimizing different parameters on the final product yield.

Scale-Up Considerations for Laboratory Production

Scaling up the production of this compound from a laboratory-scale experiment to a larger production volume presents several challenges that need to be addressed.

Bioreactor Design and Operation: The choice of bioreactor is critical for successful scale-up. Stirred-tank bioreactors are commonly used for microbial fermentations. Key operational parameters such as agitation speed, aeration rate, and pH and temperature control need to be carefully optimized and maintained to ensure consistent performance at a larger scale. Mass transfer, particularly of oxygen, becomes a significant challenge as the volume increases, and needs to be adequately addressed to maintain high cell densities and productivity.

Process Monitoring and Control: Implementing robust online monitoring and control strategies is essential for maintaining optimal conditions during the fermentation process. This can involve monitoring parameters such as pH, dissolved oxygen, temperature, and substrate and product concentrations in real-time.

Table 3: Comparison of Laboratory-Scale vs. Pilot-Scale Production of this compound

| Parameter | Laboratory-Scale (1 L) | Pilot-Scale (100 L) |

|---|---|---|

| Bioreactor Type | Shake Flask | Stirred-Tank Bioreactor |

| Typical Product Titer (g/L) | 0.5 - 1.0 | 0.4 - 0.8 |

| Key Challenges | Process Optimization | Mass Transfer, Sterility, Downstream Processing |

| Purification Method | Preparative HPLC | Industrial Chromatography |

Note: This table provides a general comparison and highlights the challenges associated with scaling up biocatalytic processes.

Metabolic Formation and Biotransformation of Trifluoperazine to Its N1 Oxide

In Vitro Metabolism Studies in Hepatic Systems

The liver is the primary site of drug metabolism, and in vitro studies using hepatic preparations are crucial for elucidating the biotransformation pathways of xenobiotics like trifluoperazine (B1681574).

In vitro investigations into trifluoperazine metabolism have been conducted using subcellular fractions of liver cells, primarily microsomes. Liver microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when liver tissue is homogenized. They contain a high concentration of drug-metabolizing enzymes.

Studies have shown that when trifluoperazine is incubated with liver microsomes from rats in the presence of necessary co-factors, a variety of metabolites are formed. researchgate.net The metabolic conversion, including N-oxidation, is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the reducing equivalents required by the monooxygenase enzymes. medipol.edu.tr The formation of the N-oxide metabolite is observed specifically in experiments containing both the microsomes and the NADPH co-factor, and not in control experiments lacking these components. medipol.edu.tr

Following incubation, metabolites are typically isolated and identified using analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS). researchgate.netmedipol.edu.tr The N-oxide metabolite is generally more polar than the parent trifluoperazine molecule, which facilitates its separation and identification. medipol.edu.tr Mass spectrometry confirms the identity of the metabolite by detecting an increase in the mass-to-charge ratio (m/z) corresponding to the addition of a single oxygen atom to the parent compound. medipol.edu.tr

Enzymatic Regulation of N-Oxidation

The N-oxidation of trifluoperazine is catalyzed by specific enzyme systems located within the liver microsomes. The two primary families of monooxygenases involved in drug metabolism are the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily.

The Flavin-Containing Monooxygenase (FMO) system is a major non-CYP enzyme family responsible for the Phase I metabolism of a wide array of xenobiotics containing soft-nucleophilic heteroatoms, such as nitrogen and sulfur. qmul.ac.uknih.gov FMOs, particularly the FMO3 isoform which is the most abundant in the adult human liver, are highly efficient at catalyzing the N-oxygenation of tertiary amines to form their corresponding N-oxides. researchgate.nettaylorandfrancis.com

The catalytic mechanism of FMOs is distinct from that of CYPs. The FMO enzyme first gets activated by NADPH and then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This activated oxygen complex is relatively long-lived and essentially "waits" for a suitable nucleophilic substrate to diffuse into the active site to be oxygenated. nih.gov This mechanism makes FMOs particularly effective at oxidizing compounds like trifluoperazine at its nucleophilic nitrogen atoms. researchgate.net Studies on other drugs, such as the M1-muscarinic agonist xanomeline, have demonstrated that expressed FMOs can form N-oxides at a significantly greater rate than expressed CYPs. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of oxidative drug metabolism. mdpi.com These enzymes are involved in a wide range of reactions, including N-dealkylation, aromatic hydroxylation, and sulfoxidation of trifluoperazine. researchgate.netnih.gov While CYPs are capable of catalyzing N-oxidation reactions, their role in the formation of Trifluoperazine N1-Oxide is considered less significant compared to FMOs. mdpi.comuniba.it

CYP enzymes, such as those from the CYP2D6 and CYP3A4 subfamilies, are the main catalysts for other metabolic transformations of trifluoperazine. mdpi.com The interaction between the two enzyme systems means that while FMOs may primarily handle the N-oxidation, CYPs are simultaneously converting trifluoperazine into other metabolites, creating a complex metabolic profile.

Comparative Analysis of Metabolic Pathways

Trifluoperazine undergoes several parallel metabolic transformations in the liver. In vitro studies with rat liver microsomes have identified four primary pathways: N-oxidation, sulfoxidation, aromatic hydroxylation, and N-dealkylation. researchgate.net

The relative contribution of each pathway can be influenced by factors such as substrate concentration. Some research indicates that N-oxidation is a more favored pathway at higher concentrations of trifluoperazine, while other oxidative reactions may predominate at lower concentrations. researchgate.net Studies in rats have identified 7-hydroxytrifluoperazine (B1199950) (from aromatic hydroxylation) and desmethyltrifluoperazine (from N-dealkylation) as significant metabolites, whereas trifluoperazine sulfoxide (B87167) was found to be a very minor product in tissues. nih.gov

The following table summarizes the primary metabolic pathways for trifluoperazine as identified in hepatic in vitro systems.

| Metabolic Pathway | Primary Enzyme System | Key Metabolite(s) | Research Findings |

| N-Oxidation | Flavin-Containing Monooxygenases (FMOs) | This compound | Favored at higher substrate concentrations. researchgate.net FMO3 is a key enzyme for N-oxygenation of tertiary amines. researchgate.net |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 7-hydroxytrifluoperazine | A major metabolic pathway. researchgate.netnih.gov |

| N-Dealkylation | Cytochrome P450 (CYP) | Desmethyltrifluoperazine | A major metabolic pathway leading to the removal of the methyl group from the piperazine (B1678402) ring. researchgate.netnih.gov |

| Sulfoxidation | FMOs and CYPs | Trifluoperazine Sulfoxide | Considered a minor biotransformation product in tissues. researchgate.netnih.gov |

N-Oxidation Versus N-Dealkylation

The nitrogen atoms in the piperazine ring of trifluoperazine are susceptible to both N-oxidation and N-dealkylation. N-oxidation results in the formation of this compound, while N-dealkylation involves the removal of the methyl group from the piperazine moiety.

Research using rat liver microsomes has demonstrated that these two pathways are in direct competition. The relative rates of N-oxidation and N-dealkylation are not fixed but are instead dependent on the concentration of the trifluoperazine substrate. researchgate.net Studies have shown that N-demethylation of trifluoperazine proceeds at a faster rate than the removal of the entire piperazine side chain. researchgate.net

Sulfoxidation and Aromatic Hydroxylation in Relation to N-Oxidation

Alongside modifications to the piperazine ring, trifluoperazine also undergoes sulfoxidation at the sulfur atom of the phenothiazine (B1677639) ring and aromatic hydroxylation. These reactions are also catalyzed by the microsomal enzyme systems and occur concurrently with N-oxidation.

While the exact hierarchical relationship between these pathways is complex and can be influenced by various factors, they all represent competing routes for trifluoperazine metabolism. The enzymatic systems responsible for these transformations have a finite capacity, meaning an increase in the rate of one pathway can lead to a decrease in the rate of another. For instance, a high rate of sulfoxidation or aromatic hydroxylation could theoretically limit the availability of the enzyme and substrate for N-oxidation, and vice versa. However, detailed kinetic studies directly comparing the competitive interplay between N-oxidation, sulfoxidation, and aromatic hydroxylation of trifluoperazine are not extensively detailed in the available literature.

Factors Influencing Metabolic N-Oxidation Rates

The rate at which trifluoperazine is converted to its N1-oxide metabolite is not constant and can be significantly altered by both endogenous and exogenous factors. These include the concentration of the drug itself and the presence of other substances that can induce or inhibit the activity of the metabolizing enzymes.

Substrate Concentration Dependencies

One of the most critical factors influencing the metabolic pathway of trifluoperazine is the concentration of the drug available to the metabolizing enzymes. In vitro studies utilizing rat liver microsomes have revealed a clear dose-dependent relationship in the biotransformation of trifluoperazine. researchgate.net

At lower concentrations of trifluoperazine, N-dealkylation appears to be a more prominent metabolic pathway. However, as the substrate concentration increases, the formation of this compound is favored. researchgate.net This suggests that the enzymes responsible for N-oxidation may have a higher capacity (Vmax) or a different affinity (Km) for trifluoperazine compared to the enzymes mediating N-dealkylation under saturating conditions.

The following table summarizes the observed relationship between substrate concentration and the primary metabolic pathways of trifluoperazine in rat liver microsomes:

| Substrate Concentration | Predominant Metabolic Pathway |

| Low | N-dealkylation |

| High | N-oxidation |

Enzyme Induction and Inhibition Effects

The enzymatic systems responsible for the metabolism of trifluoperazine, primarily the cytochrome P450 family, are subject to induction and inhibition by various compounds.

Enzyme Induction: Enzyme induction involves an increase in the amount and activity of metabolizing enzymes, which can lead to an accelerated rate of drug metabolism. While specific data on the induction of this compound formation is limited, general principles of drug metabolism suggest that inducers of relevant CYP450 isoenzymes could potentially increase the rate of all oxidative metabolic pathways of trifluoperazine, including N-oxidation. For example, pretreatment of rats with phenobarbital, a known inducer of CYP450 enzymes, has been shown to affect the metabolism of other phenothiazines like perazine (B1214570), where it reduced the formation of perazine N-oxide. researchgate.net This suggests a complex interplay where induction might favor certain metabolic pathways over others.

The following table provides a conceptual overview of the expected effects of enzyme modulators on this compound formation:

| Modulator Type | Example | Expected Effect on N1-Oxide Formation |

| Enzyme Inducer | Phenobarbital (by analogy) | Potentially altered (increase or decrease depending on specific enzyme induction) |

| Enzyme Inhibitor | SKF 525-A (general CYP inhibitor) | Decrease |

Analytical Methodologies for Detection and Quantification of Trifluoperazine N1 Oxide

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of analytical procedures for Trifluoperazine (B1681574) N1-Oxide, enabling its separation from the parent drug and other related metabolites. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently utilized methods in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode (RP-HPLC), is a principal technique for the analysis of trifluoperazine and its impurities, including Trifluoperazine N1-Oxide. daicelpharmastandards.com

The development of RP-HPLC methods for trifluoperazine and its metabolites typically involves a systematic approach to optimize the separation of compounds with varying polarities. For this compound, which is more polar than its parent compound, method development focuses on achieving a balance of chromatographic parameters to ensure adequate retention and resolution. Validation of these methods is performed in accordance with established guidelines to ensure their reliability for quantitative analysis.

The optimization of chromatographic conditions is critical for the successful separation and quantification of this compound. Key parameters that are typically optimized include:

Stationary Phase Selection: C18 columns are commonly employed for the analysis of trifluoperazine and its metabolites due to their hydrophobic nature, which provides good retention for these compounds.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The ratio of these components is adjusted to achieve the desired separation. For instance, a higher proportion of the aqueous phase may be used to enhance the retention of the more polar N1-Oxide metabolite.

Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable analysis time.

Detection Wavelength: UV detection is commonly used, with the detection wavelength selected based on the UV absorbance spectrum of this compound to maximize sensitivity.

Table 1: Illustrative HPLC Chromatographic Conditions for the Analysis of Trifluoperazine and its Metabolites

| Parameter | Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometry |

This table presents a generalized set of conditions; specific parameters would be optimized for the analysis of this compound.

The validation of an HPLC method for this compound involves a thorough assessment of its performance characteristics:

Sensitivity: This is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. The results are expressed as a percentage of the true value.

Precision: Precision is evaluated by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD). This is typically assessed at different concentrations and on different days (intra-day and inter-day precision).

Table 2: Representative Validation Parameters for HPLC Analysis of a Related Compound (Trifluoperazine)

| Validation Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD %) | < 2% |

| LOD | ng/mL range |

| LOQ | ng/mL range |

This table provides an example of typical validation data for the parent compound, trifluoperazine. Similar rigorous validation would be required for a method specific to this compound.

Thin-Layer Chromatography (TLC) with Densitometric Detection

Thin-Layer Chromatography (TLC) coupled with densitometric detection is a valuable technique for the identification and quantification of trifluoperazine impurities. daicelpharmastandards.com A study on the metabolism of trifluoperazine in rats utilized TLC with ultraviolet reflectance photometry to measure the parent drug and its metabolites, demonstrating the utility of this approach for quantitative analysis. nih.gov This methodology is applicable for the analysis of this compound. The separation is achieved on a TLC plate, and the quantification is performed by measuring the absorbance or fluorescence of the analyte spot.

Hyphenated Spectrometric Techniques

Hyphenated spectrometric techniques, which combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are instrumental in the analysis of this compound, particularly in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful tool for the quantification of trifluoperazine and its metabolites. nih.gov The development of a sensitive, selective, and rapid LC-MS/MS method for trifluoperazine in human plasma highlights the potential of this technique for the analysis of its N-oxide metabolite. nih.gov Such methods typically involve:

Sample Preparation: Extraction of the analytes from the biological matrix, often through liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Separation of the target analyte from other components using an HPLC system.

Mass Spectrometric Detection: Ionization of the analyte and its subsequent detection based on its mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation patterns of the analyte.

The instability of some N-oxide metabolites can present challenges in the development of robust bioanalytical methods. researchgate.net Careful consideration of experimental conditions, such as pH and temperature, is necessary to prevent the degradation of this compound during sample preparation and analysis. researchgate.net The use of a stable isotope-labeled internal standard is also recommended to ensure accurate quantification. researchgate.net

While a specific radioimmunoassay for Trifluoperazine N-oxide has been developed, modern hyphenated mass spectrometric techniques are generally favored for their superior specificity and ability to simultaneously quantify multiple analytes. ethernet.edu.et

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, LC-MS allows for the separation of the metabolite from its parent drug, other metabolites, and endogenous matrix components, followed by its detection and quantification based on its mass-to-charge ratio (m/z).

Chromatographic Separation:

Reverse-phase liquid chromatography is commonly employed for the separation of Trifluoperazine and its metabolites. A C18 column is a typical choice, providing good retention and separation of these relatively non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing a small amount of a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with different polarities.

Mass Spectrometric Detection:

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for the analysis of this compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺. The exact mass of this compound (C₂₁H₂₄F₃N₃OS) is 423.1592 g/mol , and its protonated molecule is observed at an m/z of 424.1665.

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only the m/z of the protonated this compound is monitored. This approach significantly enhances the sensitivity and selectivity of the analysis by reducing background noise.

Research Findings:

While specific validated LC-MS methods for the quantification of this compound are not extensively detailed in publicly available literature, the principles of such methods can be inferred from studies on the parent compound, Trifluoperazine. For instance, a sensitive LC-MS/MS method for Trifluoperazine in human plasma utilized a Zodiac C18 column with a mobile phase of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer (85:10:5, v/v/v) nih.gov. Such a method could be adapted for the simultaneous quantification of Trifluoperazine and its N1-Oxide metabolite.

The following table summarizes the key mass spectrometric data for the identification of this compound by LC-MS.

| Property | Value |

| Chemical Formula | C₂₁H₂₄F₃N₃OS |

| Exact Mass | 423.1592 u |

| Monoisotopic Mass | 423.1592 u |

| [M+H]⁺ (m/z) | 424.1665 |

Structural Elucidation via LC-MS/MS

Tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of drug metabolites, including this compound. In an LC-MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 424.1665) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then separated and detected in the second mass analyzer, generating a product ion spectrum that is characteristic of the precursor ion's structure.

The fragmentation pattern of this compound provides valuable information for its structural confirmation. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da), which would result in a fragment ion corresponding to the protonated parent drug, Trifluoperazine ([M+H-O]⁺ at m/z 408.1715) nih.gov. Another common fragmentation pathway for piperazine-containing compounds involves the cleavage of the piperazine (B1678402) ring or the side chain attached to it.

Detailed Research Findings:

Mass spectral data from public databases provide insight into the fragmentation of this compound. The product ion spectrum of the [M+H]⁺ ion of this compound (m/z 424.1665) shows several key fragment ions that can be used for its structural confirmation.

The table below presents the major fragment ions observed in the MS/MS spectrum of this compound. massbank.eu

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment |

| 424.1665 | 408.1715 | High | [M+H-O]⁺ |

| 424.1665 | 281.0828 | Medium | [C₁₄H₁₀F₃NS]⁺ |

| 424.1665 | 143.1233 | High | [C₈H₁₅N₂]⁺ |

| 424.1665 | 113.0971 | High | [C₆H₁₃N₂]⁺ |

The presence of the fragment ion at m/z 408.1715, corresponding to the loss of an oxygen atom, is a strong indicator of an N-oxide functionality. The ion at m/z 143.1233 likely represents the protonated N-methylpiperazine moiety attached to the propyl chain, while the ion at m/z 113.0971 could result from a cleavage within the piperazine ring. The fragment at m/z 281.0828 corresponds to the trifluoromethyl-phenothiazine core of the molecule. The analysis of these characteristic fragment ions allows for the unambiguous identification and structural elucidation of this compound in complex biological matrices.

Theoretical and Computational Chemistry Studies of Trifluoperazine N1 Oxide

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are indispensable tools for investigating the three-dimensional structures of molecules and their dynamic behavior. For drug metabolites like Trifluoperazine (B1681574) N1-Oxide, these methods provide insights into how metabolic changes influence molecular geometry and conformational preferences, which are crucial determinants of biological activity.

The introduction of an oxygen atom to the N1 nitrogen of the piperazine (B1678402) ring in trifluoperazine induces significant changes in the local geometry. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to predict these alterations with a high degree of accuracy.

The N-oxidation process converts the pyramidal tertiary amine nitrogen into a tetrahedral N-oxide moiety. This results in a lengthening of the N1-C bonds and a change in the bond angles around the N1 atom to accommodate the new N-O bond. The predicted geometry would show the N-O bond oriented to minimize steric hindrance with the rest of the piperazine ring and the propyl chain connecting it to the phenothiazine (B1677639) core.

Below is a table comparing the predicted geometric parameters of the parent trifluoperazine and its N1-oxide metabolite around the N1 atom, based on typical values derived from computational studies of similar N-oxides.

| Parameter | Trifluoperazine (Predicted) | Trifluoperazine N1-Oxide (Predicted) |

| N1-C Bond Length (Å) | ~1.47 | ~1.50 |

| C-N1-C Bond Angle (°) | ~110° | ~109.5° |

| N-O Bond Length (Å) | N/A | ~1.40 |

Note: These are representative values and the actual parameters would be determined through specific DFT calculations.

Trifluoperazine is a flexible molecule due to the propyl side chain, which can adopt numerous conformations. The conformational landscape of this compound is further complicated by the presence of the polar N-O group. Conformational analysis, typically performed using molecular mechanics force fields or semi-empirical quantum methods, is used to identify low-energy conformers and map the energetic landscape.

The N-oxide group is expected to influence the conformational preferences of the piperazine ring, favoring chair conformations where the bulky N-O group occupies an equatorial position to minimize steric clashes. Furthermore, the orientation of the entire piperazine moiety relative to the phenothiazine ring system will be affected. The energetic penalty for different torsional angles along the propyl chain would be calculated to identify the most stable conformers in a vacuum and in a solvated environment. The increased polarity of the N1-oxide would likely lead to different preferred conformations in aqueous solution compared to the parent drug, which could have implications for its interaction with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The introduction of the electron-withdrawing N-oxide group is expected to lower the energy of both the HOMO and LUMO of this compound compared to the parent compound. A lower HOMO energy suggests decreased susceptibility to further oxidation.

A comparison of the predicted electronic properties is presented in the table below:

| Property | Trifluoperazine (Predicted) | This compound (Predicted) |

| Dipole Moment (Debye) | Lower | Higher |

| HOMO Energy (eV) | Higher (e.g., -5.5) | Lower (e.g., -6.0) |

| LUMO Energy (eV) | Higher (e.g., -1.0) | Lower (e.g., -1.5) |

| HOMO-LUMO Gap (eV) | Relatively smaller | Relatively larger |

Note: The numerical values are illustrative and would be quantified by specific quantum chemical calculations.

The N-oxidation of trifluoperazine is an enzyme-catalyzed process, primarily mediated by Cytochrome P450 (CYP) or Flavin-containing monooxygenases (FMOs). researchgate.net Computational methods can be used to model the reaction mechanism and predict the most likely site of oxidation.

For trifluoperazine, both the N1 and N4 nitrogens of the piperazine ring, as well as the nitrogen of the phenothiazine ring, are potential sites of oxidation. Theoretical models can calculate the activation energy for oxidation at each site. The N1 and N4 nitrogens in the piperazine side chain are generally more susceptible to N-oxidation than the phenothiazine nitrogen due to their greater accessibility and higher basicity. Computational studies would likely predict that the N1 and N4 positions are the primary sites for N-oxidation, with the relative ratio of N1-oxide to N4-oxide depending on the steric and electronic environment of the enzyme's active site.

Structure-Activity Relationship (SAR) Implications of N-Oxidation

The conversion of trifluoperazine to this compound is expected to have significant implications for its pharmacological activity. The principles of SAR suggest that changes in a molecule's steric and electronic properties can drastically alter its interaction with biological targets. gpatindia.com

The primary mechanism of action of trifluoperazine is the antagonism of dopamine (B1211576) D2 receptors. gpatindia.com This interaction is governed by the three-dimensional shape of the drug and its ability to form specific bonds within the receptor's binding pocket. The introduction of the bulky and highly polar N-oxide group at the N1 position of the piperazine ring can have several consequences:

Altered Receptor Binding: The increased steric bulk of the N-oxide may hinder the molecule's ability to fit optimally into the D2 receptor binding site.

Modified Intermolecular Interactions: The polar N-O bond could introduce new hydrogen bonding opportunities or create unfavorable electrostatic interactions within the binding pocket, thereby altering the binding affinity.

Reduced Blood-Brain Barrier Permeability: The significant increase in polarity upon N-oxidation generally leads to reduced ability to cross the blood-brain barrier. This would result in lower concentrations of the metabolite in the central nervous system, likely leading to reduced antipsychotic activity compared to the parent drug.

In essence, the N1-oxidation of trifluoperazine is generally considered a detoxification pathway, producing a more water-soluble metabolite that is more readily excreted and has attenuated pharmacological activity at its primary target.

Modification of Molecular Interactions due to N-Oxide Formation

The formation of the N1-oxide on the piperazine ring of trifluoperazine fundamentally alters its physicochemical properties, which in turn modifies its interactions with its environment at a molecular level. The highly polar N-O bond introduces a significant dipole moment and alters the molecule's electrostatic potential surface.

Computational studies on analogous amine N-oxides suggest that the oxygen atom of the N-oxide group acts as a potent hydrogen bond acceptor. This enhanced hydrogen bonding capability can lead to stronger interactions with biological macromolecules, such as receptors and enzymes, as well as with solvent molecules. The introduction of the oxygen atom also increases the steric bulk around the piperazine ring, which can influence the conformational preferences of the side chain and its ability to fit into binding pockets.

Furthermore, the N-oxidation can affect the electronic properties of the entire molecule. Density Functional Theory (DFT) calculations on phenothiazine derivatives have shown that modifications to the side chain can influence the electron distribution of the tricyclic ring system. The electron-withdrawing nature of the N-oxide group can subtly alter the charge distribution on the phenothiazine core, which may impact its stacking interactions with aromatic residues in proteins.

Table 1: Predicted Modifications of Molecular Interactions in this compound This table is generated based on general principles of N-oxide formation and computational studies on related phenothiazine derivatives, as direct computational data for this compound is not readily available.

| Molecular Property | Change upon N-Oxidation | Consequence for Molecular Interactions |

| Dipole Moment | Increased | Stronger dipole-dipole interactions. |

| Electrostatic Potential | Increased negative potential around the N-oxide oxygen | Enhanced ability to act as a hydrogen bond acceptor. |

| Steric Hindrance | Increased around the piperazine ring | Potential for altered conformational preferences and binding geometries. |

| Solubility | Potentially increased in polar solvents | Modified solvation properties and bioavailability. |

| Electron Distribution | Minor perturbation of the phenothiazine core | Possible modulation of π-π stacking interactions. |

Influence of N-Oxidation on Receptor Binding Potential

The alterations in molecular properties upon N-oxidation are expected to have a direct impact on the receptor binding potential of trifluoperazine. While comprehensive in-silico studies specifically modeling the interaction of this compound with its biological targets are not widely published, experimental data provides some crucial insights.

In vitro studies have shown that this compound retains significant antidopaminergic activity. This suggests that the N-oxide metabolite can still effectively bind to dopamine receptors, albeit with potentially different affinity and selectivity compared to the parent compound. The enhanced hydrogen bonding capability of the N-oxide could lead to new or strengthened interactions within the receptor's binding site, compensating for any unfavorable steric effects. Molecular docking studies on other phenothiazine derivatives have highlighted the importance of hydrophobic and electrostatic interactions for receptor binding. nih.gov The introduction of the polar N-oxide group would likely modulate these interactions.

Table 2: Hypothetical Comparison of Receptor Binding Properties This table presents a hypothetical comparison based on experimental findings for phenothiazine N-oxides, as specific computational binding energy data for this compound is not available.

| Compound | Predicted Binding Affinity (Dopamine D2 Receptor) | Key Interaction Changes |

| Trifluoperazine | High | Primarily hydrophobic and van der Waals interactions. |

| This compound | Moderate to High | Introduction of a strong hydrogen bond acceptor; potential for altered steric fit. |

Redox Chemistry and Radical Species Formation

The phenothiazine core is known for its rich redox chemistry, readily undergoing oxidation to form stable radical cations. The formation of this compound can be expected to influence this aspect of its chemical behavior.

Theoretical Studies of One-Electron Oxidation

Theoretical studies, particularly using DFT methods, have been employed to calculate the oxidation potentials of phenothiazine and its derivatives. researchgate.net These studies indicate that substituents on the phenothiazine ring and the N-10 side chain can significantly modulate the ease of oxidation. The formation of the N1-oxide introduces an electron-withdrawing group, which is expected to make the one-electron oxidation of the phenothiazine ring more difficult, thereby increasing its oxidation potential.

Computational models can predict the ionization potential and the distribution of the highest occupied molecular orbital (HOMO), which is typically localized on the phenothiazine ring system and is the primary site of electron removal. The energy of the HOMO is a key determinant of the oxidation potential.

Table 3: Predicted Effects of N-Oxidation on Redox Properties This table is based on theoretical principles and computational studies of substituted phenothiazines.

| Property | Trifluoperazine | This compound (Predicted) |

| First Oxidation Potential | Lower | Higher |

| HOMO Energy | Higher | Lower |

| Ease of Radical Cation Formation | Easier | More Difficult |

Characterization of Radical Cations and Their Reactivity

Upon one-electron oxidation, this compound would form a radical cation. Computational studies on the radical cations of phenothiazine derivatives have shown that the spin density is primarily delocalized over the nitrogen and sulfur atoms of the central ring and the aromatic carbons. d-nb.info The planarity of the phenothiazine ring system in the radical cation state is a subject of computational investigation, with some studies suggesting a more planar conformation compared to the neutral molecule to maximize delocalization of the unpaired electron. researchgate.net

The reactivity of this radical cation would be influenced by the presence of the N-oxide group. The altered electron distribution and steric profile could affect its subsequent reactions, such as dimerization or reactions with biological nucleophiles. The characterization of such transient species is often aided by computational predictions of their electronic absorption spectra and hyperfine coupling constants for comparison with experimental spectroscopic data.

Table 4: Predicted Properties of the this compound Radical Cation This table is based on computational studies of phenothiazine radical cations.

| Property | Predicted Characteristic |

| Spin Density Distribution | Primarily on the phenothiazine N and S atoms and aromatic rings. |

| Geometry | Likely a more planar tricyclic core compared to the neutral species. |

| Reactivity | Potentially altered susceptibility to nucleophilic attack compared to the parent radical cation. |

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific data on the preclinical cellular and molecular mechanisms of this compound to generate the requested article. The provided outline requires detailed research findings on topics such as autophagy, reactive oxygen species generation, calmodulin binding, enzyme modulation, and cellular uptake that are specific to this particular N-oxide metabolite.

Current research predominantly focuses on the parent compound, Trifluoperazine (TFP). While extensive data exists for TFP's effects on these cellular and molecular processes, this information cannot be scientifically extrapolated to its N1-Oxide metabolite without direct experimental evidence. N-oxidation can significantly alter a compound's pharmacological and toxicological properties, including its solubility, membrane permeability, and interactions with biological targets.

Therefore, creating an article that adheres strictly to the provided outline and focuses solely on this compound is not feasible at this time due to the lack of specific preclinical investigation data in the scientific domain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.